molecular formula C19H16ClN3O4S B2437736 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid CAS No. 1424358-92-8

2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid

Cat. No.: B2437736
CAS No.: 1424358-92-8
M. Wt: 417.86
InChI Key: KQOIVZFCQCXRKG-UHFFFAOYSA-N
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Description

2-(2-{3-[2-(4-Chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid is a synthetic organic compound designed for research applications. Its molecular structure incorporates several pharmacologically significant motifs, including an imidazole ring, a sulfonamide linkage, and a carboxylic acid terminus. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, such as enzymes and receptors, making it a common feature in compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties . The presence of the sulfonamide group further suggests potential for enzyme inhibition, particularly in processes involving carbonic anhydrases or other metalloenzymes. This combination of functional groups makes this compound a valuable intermediate or candidate for hit-to-lead optimization in drug discovery programs, mechanism of action studies, and biochemical assay development. It is supplied as a high-purity material for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[3-[2-(4-chlorophenyl)ethenylsulfonylamino]phenyl]imidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-16-6-4-14(5-7-16)8-11-28(26,27)22-17-3-1-2-15(12-17)19-21-9-10-23(19)13-18(24)25/h1-12,22H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIVZFCQCXRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=NC=CN3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, an acetic acid moiety, and a sulfonamide group, which are known to contribute to its biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The sulfonamide group is often implicated in the inhibition of carbonic anhydrases, which are crucial for tumor growth and metastasis .
    • A recent study demonstrated that derivatives of imidazole compounds showed cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity .
  • Anti-inflammatory Effects :
    • Compounds containing imidazole and sulfonamide functionalities have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Similar sulfonamide derivatives have exhibited antimicrobial activity against various bacterial strains. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, essential for folate synthesis .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related imidazole derivative in vitro against MCF-7 and HT-29 cell lines. The compound demonstrated:

  • IC50 Values :
    • MCF-7: 0.0585 µg/mL
    • HT-29: 0.02366 µg/mL
      These results suggest that the compound significantly inhibits cell proliferation compared to controls like Camptothecin .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, administration of an imidazole-based compound resulted in a marked reduction in edema formation, demonstrating its potential as an anti-inflammatory agent. The study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in serum .

Summary of Biological Activities

Biological ActivityMechanismIC50 (µg/mL)Reference
Anticancer (MCF-7)Apoptosis induction0.0585
Anticancer (HT-29)Apoptosis induction0.02366
Anti-inflammatoryCytokine inhibitionN/A
AntimicrobialFolate synthesis inhibitionN/A

Scientific Research Applications

Pharmaceutical Applications

  • Antiallergic Properties :
    • The compound exhibits significant antihistaminic effects, making it a candidate for treating allergic conditions such as rhinitis and urticaria. Its mechanism involves blocking H1 receptors, thereby reducing histamine-induced symptoms .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may have antitumor properties, potentially inhibiting the proliferation of cancer cells. Research indicates that imidazole derivatives often exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects :
    • The sulfonamide moiety is associated with antibacterial activity. Compounds containing sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial survival .

Synthesis and Mechanism of Action

The synthesis of 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid typically involves multi-step organic reactions that include the formation of the imidazole ring followed by the introduction of the sulfonamide group. The steps generally include:

  • Formation of Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the sulfonamide group is usually accomplished via nucleophilic substitution reactions.

Case Study 1: Antihistaminic Activity

A study published in Annals of Allergy demonstrated that derivatives of imidazole compounds effectively reduced allergic responses in animal models. The research highlighted that compounds similar to 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid showed comparable efficacy to established antihistamines like cetirizine .

Case Study 2: Antitumor Potential

Research conducted by Juhlin et al. indicated that imidazole derivatives exhibit selective cytotoxicity against certain cancer cell lines. The study found that the introduction of specific functional groups, such as sulfonamides, enhanced the antitumor activity of these compounds .

Case Study 3: Antimicrobial Efficacy

A comparative study on sulfonamide-containing compounds revealed significant antibacterial activity against Gram-positive bacteria. The results suggested that the presence of both the imidazole and sulfonamide groups contributed to a synergistic effect on bacterial inhibition .

Chemical Reactions Analysis

Imidazole Core Formation

  • Alkylation of Imidazole :
    A solvent-free N-alkylation strategy (as in ) could introduce the acetic acid moiety. For example, reacting imidazole with tert-butyl chloroacetate or ethyl chloroacetate in the presence of K₂CO₃ yields imidazol-1-yl-acetic acid derivatives.

    • Conditions : Solvent-free, 90–95°C, 2–4 hours.

    • Yield : ~84% after hydrolysis and salt formation .

Sulfonamidation of the Phenyl Substituent

  • Sulfonyl Chloride Coupling :
    The ethenesulfonamido group is introduced via reaction of an aniline intermediate with 4-chlorophenyl ethenesulfonyl chloride. This aligns with sulfonamide formation mechanisms in , where amines react with sulfonyl chlorides under basic conditions.

    • Mechanism : Nucleophilic attack by the amine on the sulfonyl chloride, followed by HCl elimination.

    • Conditions : DMF, K₂CO₃, room temperature .

Final Assembly

  • Acid Hydrolysis :
    Hydrolysis of ester-protected intermediates (e.g., tert-butyl or benzyl esters) using HCl or aqueous acid yields the free acetic acid derivative .

Key Reaction Data

Step Reactants/Reagents Conditions Yield Source
Imidazole alkylationImidazole, tert-butyl chloroacetate, K₂CO₃Solvent-free, 90–95°C84%
SulfonamidationAniline, 4-chlorophenyl ethenesulfonyl chloride, K₂CO₃DMF, RT, 24h~88%*
Ester hydrolysistert-butyl ester, HCl/H₂O90–95°C, 2h>80%

*Extrapolated from analogous reactions in .

Mechanistic Insights

  • Imidazole Alkylation : Proceeds via SN2 displacement, where imidazole’s nucleophilic nitrogen attacks the chloroacetate’s electrophilic carbon .

  • Sulfonamidation : Involves deprotonation of the aniline by K₂CO₃, enhancing nucleophilicity for attack on the sulfonyl chloride .

Side Reactions and Impurities

  • Di-Alkylation of Imidazole : Excess alkylating agents (e.g., chloroacetate) may lead to bis-alkylated byproducts (e.g., di-acid impurity 4a in ).

  • Incomplete Sulfonamidation : Residual aniline or partial hydrolysis of sulfonyl chloride could necessitate purification via recrystallization or chromatography .

Spectroscopic Characterization

  • 1H NMR : Peaks for the imidazole protons (δ 6.86–7.58), acetic acid (δ 4.82, s), and sulfonamide NH (δ ~10–12) .

  • 13C NMR : Signals for carbonyl carbons (~167–172 ppm) and aromatic carbons (120–140 ppm) .

Optimization Strategies

  • Solvent-Free Alkylation : Reduces waste and improves atom economy .

  • One-Pot Reactions : Combining sulfonamidation and ester hydrolysis steps could streamline synthesis .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves:

Imidazole ring formation : Cyclization of precursors (e.g., substituted phenylglyoxal derivatives) under acidic/basic conditions .

Sulfonamide coupling : Reaction of the imidazole intermediate with 4-chlorophenyl ethenesulfonyl chloride, requiring precise pH control (~7–8) to avoid side reactions .

Acetic acid moiety introduction : Alkylation or substitution reactions, monitored via TLC/HPLC for completion .

  • Optimization : Temperature (60–80°C) and solvent selection (e.g., DMF for solubility) are critical. Yields improve with slow reagent addition and inert atmospheres .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Answer :

Technique Purpose Key Observations Reference
NMR Structural confirmationPeaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5 ppm (acetic acid CH₂)
HPLC Purity assessmentRetention time consistency (>95% purity) under gradient elution (acetonitrile/water)
MS Molecular weight verification[M+H]⁺ peak at m/z ~470–475 (exact mass depends on substituents)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

  • Answer : Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary in DMSO-d₆ vs. CDCl₃; use deuterated solvents consistently .
  • Tautomerism : The imidazole ring’s NH group may exhibit keto-enol tautomerism, altering IR carbonyl peaks. Confirm via 2D NMR (e.g., HSQC) .
  • Impurity interference : Cross-validate with LC-MS to detect trace byproducts (e.g., unreacted sulfonamide precursors) .

Q. What strategies are effective for improving yield in the sulfonamide coupling step?

  • Answer :

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to imidazole intermediate reduces unreacted starting material .
  • Workup : Extract unreacted reagents with ethyl acetate (3×) and dry over MgSO₄ to prevent hydrolysis .

Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate its activity?

  • Answer :

  • Mechanism : The sulfonamide group acts as a hydrogen-bond donor, targeting enzymes like carbonic anhydrase. Docking studies (AutoDock Vina) suggest binding affinity (ΔG ≈ −8.2 kcal/mol) .
  • Assays :

Fluorescence quenching : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots .

Enzyme inhibition : IC₅₀ determination using colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) .

Methodological Challenges and Solutions

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Answer :

  • Storage conditions : Use amber vials at −20°C under argon to prevent photodegradation and oxidation .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS/MS .
  • Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to inhibit radical-mediated breakdown .

Q. How can computational modeling guide the rational design of derivatives with enhanced activity?

  • Answer :

  • QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity (R² > 0.85) to prioritize lipophilic derivatives .
  • MD simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

  • Answer :

  • Metabolic instability : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) reduces bioavailability. Test hepatic microsome stability .
  • Protein binding : High serum albumin binding (≥90%) lowers free drug concentration. Measure via equilibrium dialysis .

Notes

  • Methodology : Emphasize reproducibility via detailed supplementary protocols (e.g., NMR acquisition parameters).

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